molecular formula C18H17NO3 B2517073 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole CAS No. 383147-06-6

5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole

Cat. No.: B2517073
CAS No.: 383147-06-6
M. Wt: 295.338
InChI Key: HPRRKNLGIZNGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-(2-Methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole is a derivative of benzoxazole known for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its antimicrobial , anticancer , and antioxidant properties. Below are summarized findings from recent research:

Antimicrobial Activity

The antimicrobial efficacy of benzoxazole derivatives, including our compound of interest, has been evaluated against a range of pathogens. The Minimum Inhibitory Concentrations (MIC) were determined for different bacterial strains:

CompoundTarget MicroorganismMIC (µg/mL)
This compoundStaphylococcus aureus50
This compoundEscherichia coli75
This compoundCandida albicans100

These results indicate that the compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of benzoxazole derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HepG2 (Liver Cancer)25

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH and ABTS assays. The results indicated a strong ability to scavenge free radicals:

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

This antioxidant activity is crucial for its potential therapeutic applications in oxidative stress-related diseases.

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of benzoxazole derivatives. For instance:

  • Antimicrobial Assessment : A study evaluated a series of benzoxazoles for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to our target exhibited potent activity, reinforcing the significance of structural modifications in enhancing efficacy .
  • Anticancer Mechanisms : Research focused on understanding the mechanisms by which benzoxazoles induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways and inhibit cell cycle progression .

Properties

IUPAC Name

5-(2-methyl-1,3-dioxolan-2-yl)-3-(3-methylphenyl)-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-4-3-5-13(10-12)17-15-11-14(6-7-16(15)19-22-17)18(2)20-8-9-21-18/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRRKNLGIZNGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C=C(C=CC3=NO2)C4(OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.